6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER
Overview
Description
6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER can be synthesized through several methods. One common approach involves the reaction of 6-chloro-3-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER can be compared with other similar compounds, such as:
Ethyl 2-(6-methylpyridin-2-yl)acetate: Lacks the chloro group, which may affect its reactivity and biological activity.
Ethyl 2-(6-chloropyridin-2-yl)acetate: Similar structure but without the methyl group, leading to different chemical and biological properties
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-3-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)6-8-7(2)4-5-9(11)12-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
MXLNPZNEHNXUTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=N1)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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